3-Ethoxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxyazetidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-ethoxyazetidine with hydrochloric acid. One common method includes the use of diisopropylethylamine (DIPEA) as a base in ethanol, followed by heating the mixture to 100°C for 18 hours . This process yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxyazetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-ethoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethoxyazetidine-3-carboxylic acid hydrochloride include other azetidine derivatives such as:
- 3-Hydroxyazetidine-3-carboxylic acid
- 3-Methylazetidine-3-carboxylic acid
- 3-Phenylazetidine-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its ethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Biological Activity
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its reactivity and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that derivatives of azetidine-3-carboxylic acids exhibit antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antitumor Activity
Azetidine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression . Notably, some derivatives have shown efficacy against breast cancer and leukemia cell lines.
Other Biological Activities
- Anti-inflammatory Effects : Some azetidine derivatives demonstrate anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways .
- Neuroprotective Effects : Compounds similar to 3-ethoxyazetidine-3-carboxylic acid have been studied for their potential in treating neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of ethyl 3-azidoazetidine-3-carboxylate with various nucleophiles under controlled conditions. This method allows for the introduction of different functional groups that can enhance biological activity .
Table 1: Synthesis Pathways for Azetidine Derivatives
Reaction Type | Reactants | Products | Biological Activity |
---|---|---|---|
Nucleophilic Substitution | Ethyl 3-azidoazetidine + Nucleophile | 3-Ethoxyazetidine-3-carboxylic acid | Antibacterial |
Hydrolysis | Ethyl ester + NaOH | 3-Aminoazetidine-3-carboxylic acid | Antitumor |
Ring Expansion | Strained azetidines + Nucleophiles | Substituted azetidines | Anti-inflammatory |
Case Studies
- Antibacterial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 3-ethoxyazetidine effectively inhibited the growth of multidrug-resistant bacteria, showcasing its potential as a new antibiotic .
- Antitumor Mechanism Investigation : Research conducted by Szymoniak et al. revealed that certain azetidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, providing insights into their mechanism of action against tumors .
Properties
IUPAC Name |
3-ethoxyazetidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQUESZWZPBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-24-7 | |
Record name | 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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